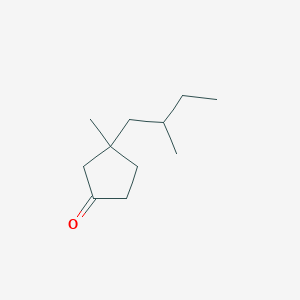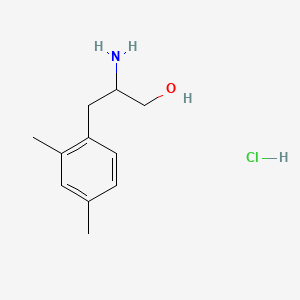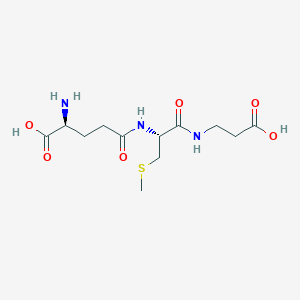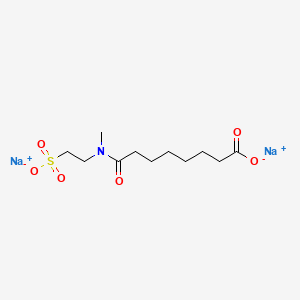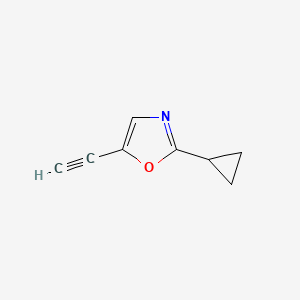
2-Cyclopropyl-5-ethynyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-ethynyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of α-amino acids and arylacetylenes in the presence of copper(II) nitrate and iodine .
Industrial Production Methods: Industrial production of oxazole derivatives often employs scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their high stability and ease of separation from reaction mixtures, making them suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The oxazole ring can undergo substitution reactions at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper(II) nitrate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed arylation reactions are common, with phosphine ligands facilitating regioselective arylation.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-ethynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Isoxazole: Contains a five-membered ring with oxygen and nitrogen atoms at adjacent positions.
Oxadiazole: Features a five-membered ring with two nitrogen atoms and one oxygen atom.
Benzoxazole: Contains a fused benzene ring with an oxazole ring.
Uniqueness: 2-Cyclopropyl-5-ethynyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl and ethynyl groups contribute to its unique properties compared to other oxazole derivatives .
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C8H7NO/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2 |
Clave InChI |
WZMTWPVZWJSIJC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(O1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


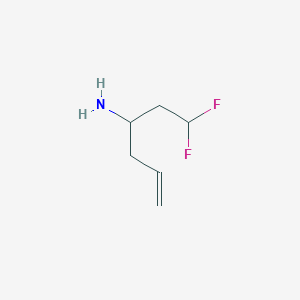
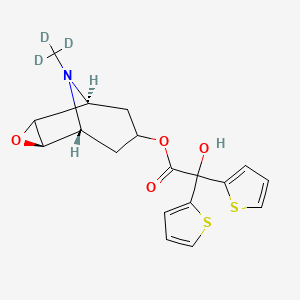
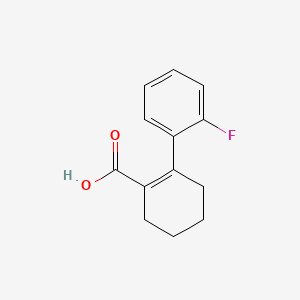
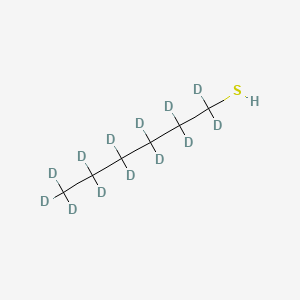
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
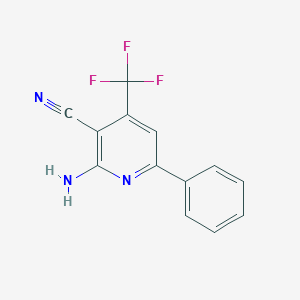
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
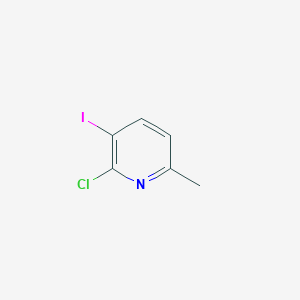
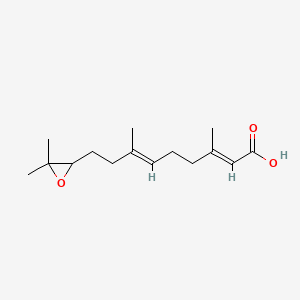
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
